N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine, also known as GSK-3 inhibitor, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in regulating various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, cancer, and inflammation. Therefore, GSK-3 inhibitors have emerged as a promising therapeutic target for the treatment of these diseases.
Wirkmechanismus
N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine exerts its pharmacological effects by inhibiting this compound. This compound is a key regulator of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By inhibiting this compound, this compound can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can improve cognitive function, reduce blood glucose levels, inhibit tumor growth, and reduce inflammation. These effects are mediated by the inhibition of this compound and modulation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it an ideal tool for studying the role of this compound in various cellular processes. However, this compound has some limitations as well. It is not suitable for in vivo studies due to its poor pharmacokinetic properties. Therefore, alternative this compound inhibitors with better pharmacokinetic properties should be used for in vivo studies.
Zukünftige Richtungen
N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine has several potential future directions. It can be further optimized to improve its pharmacokinetic properties and develop it as a therapeutic agent for the treatment of Alzheimer's disease, diabetes, cancer, and inflammation. It can also be used as a tool for studying the role of this compound in various cellular processes and developing new therapeutic targets for the treatment of these diseases. Furthermore, the combination of this compound with other drugs can be explored to improve its efficacy and reduce its side effects.
Synthesemethoden
The synthesis of N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine involves several steps, including the reaction of N-benzyl-N-methyl-3-piperidinamine with 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde, followed by reduction and purification. The detailed synthesis method has been described in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications. Several preclinical studies have demonstrated its efficacy in the treatment of various diseases, including Alzheimer's disease, diabetes, cancer, and inflammation. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce blood glucose levels in animal models of diabetes. It has also been shown to inhibit tumor growth and reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4/c1-4-12-25-16-20(18(2)22-25)15-24-13-8-11-21(17-24)23(3)14-19-9-6-5-7-10-19/h5-7,9-10,16,21H,4,8,11-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEBFSBUGOCPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CN2CCCC(C2)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.